REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[Cl:9][C:10]([Cl:20])([Cl:19])[C:11]([C:13]1[N:14]([CH3:18])[CH:15]=[CH:16][CH:17]=1)=[O:12]>C1COCC1>[Br:8][C:16]1[CH:17]=[C:13]([C:11](=[O:12])[C:10]([Cl:9])([Cl:19])[Cl:20])[N:14]([CH3:18])[CH:15]=1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1N(C=CC1)C)(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
(ca. 4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Excess THF was evaporated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a plug of silica
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallised from n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |